molecular formula C23H29N5O B11611193 2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11611193
M. Wt: 391.5 g/mol
InChI Key: ILXLALPAHUUZHB-UHFFFAOYSA-N
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Description

2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with various aldehydes or ketones to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the combination of the benzimidazole core with the piperazine and hydroxyethyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

2-butyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H29N5O/c1-3-4-7-18-17(2)19(16-24)22-25-20-8-5-6-9-21(20)28(22)23(18)27-12-10-26(11-13-27)14-15-29/h5-6,8-9,29H,3-4,7,10-15H2,1-2H3

InChI Key

ILXLALPAHUUZHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCO

Origin of Product

United States

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